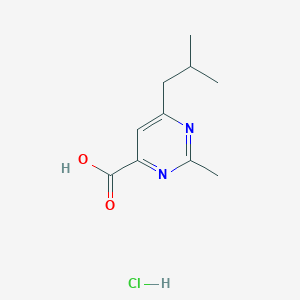
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride
Übersicht
Beschreibung
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antiproliferative Activity
Pyrimidine derivatives, such as 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have shown promise in cancer research. These compounds, particularly those bearing isobutyl and isobutenyl side chains, exhibit significant antitumor and antiproliferative effects on various tumor cell lines. Notably, certain pyrimidine derivatives have been shown to induce early G2/M arrest, apoptosis, and a p53-independent S-phase arrest upon prolonged treatment in tumor cells, suggesting potential applications in cancer therapy (Krištafor et al., 2011).
Antimicrobial Activity
Pyrimidine compounds, including derivatives of this compound, have demonstrated significant antimicrobial activity. These compounds exhibit both antibacterial and antifungal effects, providing a potential avenue for developing new antimicrobial agents (Shastri & Post, 2019).
Structural and Medicinal Chemistry
Pyrimidine and its derivatives are structurally important in medicinal chemistry due to their presence in DNA and RNA. The ability to form stable and hydrogen-bonded structures, as demonstrated in studies involving crystal structure and interaction with DNA, underscores the potential of these compounds in drug design and development (Zhang et al., 2013).
Nonlinear Optical Materials
The structural characteristics of pyrimidine derivatives, particularly their electronic properties, make them suitable candidates for applications in nonlinear optics (NLO). Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) suggest that these compounds have considerable NLO properties, which could be harnessed for optoelectronic applications (Hussain et al., 2020).
Wirkmechanismus
While the specific mechanism of action for IMPAH is not directly available, it is known that pyrimidine derivatives play crucial roles in various biological processes. For instance, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, a related compound, is known to act as a stress-tolerant chaperone, a compatible solute, a cell membrane stabilizer, and helps in reducing cell damage under stressful conditions .
Eigenschaften
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-6(2)4-8-5-9(10(13)14)12-7(3)11-8;/h5-6H,4H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXRVKBKCTLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)CC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)

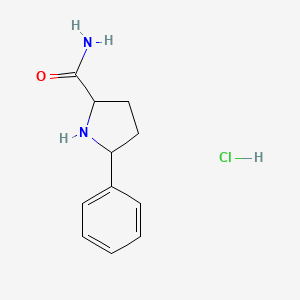
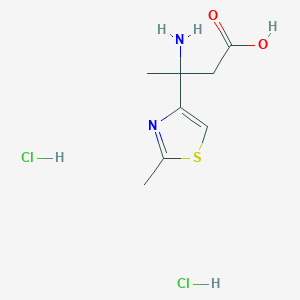
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
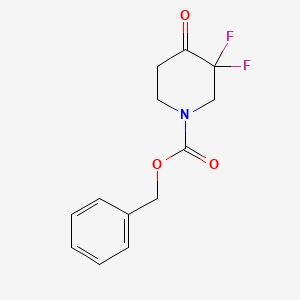

![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
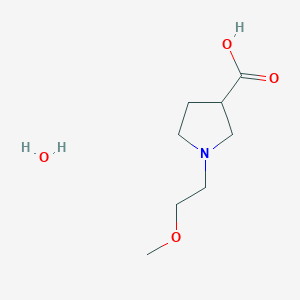
![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)

